Desthiazolylmethyloxycarbonyl Ritonavir Desthiazolylmethyloxycarbonyl Ritonavir An analogue of the selective HIV protease inhibitor Ritonavir.
Desthiazolylmethyloxycarbonyl Ritonavir is a metabolite of Ritonavir, which is a HIV protease inhibitor.
Brand Name: Vulcanchem
CAS No.: 176655-55-3
VCID: VC0003538
InChI: InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1
SMILES: CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Molecular Formula: C32H45N5O3S
Molecular Weight: 579.8 g/mol

Desthiazolylmethyloxycarbonyl Ritonavir

CAS No.: 176655-55-3

Cat. No.: VC0003538

Molecular Formula: C32H45N5O3S

Molecular Weight: 579.8 g/mol

* For research use only. Not for human or veterinary use.

Desthiazolylmethyloxycarbonyl Ritonavir - 176655-55-3

CAS No. 176655-55-3
Molecular Formula C32H45N5O3S
Molecular Weight 579.8 g/mol
IUPAC Name (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
Standard InChI InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1
Standard InChI Key IQKWCORIMSRQGZ-AMEOFWRWSA-N
Isomeric SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O
SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Canonical SMILES CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O

Chemical Identity and Structural Relationship to Ritonavir

DTMCR (Catalogue No. PA 18 30080) shares ritonavir’s core structure but excludes the thiazolylmethyloxycarbonyl group, resulting in a molecular formula of C30H32N4O6S and a molecular weight of 576.67 g/mol . The removal of the thiazole ring eliminates the nitrogen atom responsible for coordinating CYP3A4’s heme iron, a critical feature of ritonavir’s mechanism . Comparative structural analysis shows that DTMCR retains ritonavir’s phenyl side chains and carbamate linkages, preserving its capacity for hydrophobic interactions within the enzyme’s active site .

Mechanism of CYP3A4 Interaction

Binding Kinetics and Affinity

DTMCR binds reversibly to CYP3A4 with a spectral dissociation constant (Ks) of 0.43 ± 0.5 μM, significantly weaker than ritonavir’s sub-nanomolar affinity . Stopped-flow kinetics experiments demonstrate biphasic binding behavior across all concentration ranges, contrasting with ritonavir’s monophasic kinetics at sub-stoichiometric ratios . The fast-phase rate constant (kfast) for DTMCR binding plateaus at 0.12 s⁻¹, while the slow-phase constant (kslow) remains concentration-dependent, suggesting multi-step conformational adjustments during complex formation .

Structural Determinants of Binding

X-ray crystallography of the CYP3A4-DTMCR complex (PDB: 4K9W) reveals a 180° rotation of the ligand relative to ritonavir, positioning Phe-2 into the hydrophobic pocket vacated by Phe-1 . This reorientation avoids steric clashes with Ala370 and shortens the Fe-N bond distance by 0.1–0.2 Å compared to ritonavir . Despite these adjustments, DTMCR establishes fewer hydrophobic contacts and fails to stabilize the F-F’ loop (residues 212–218), leaving the active site solvent-accessible .

Inhibitory Potency and Enzymatic Impact

Mutagenesis Insights

The R212A mutation in CYP3A4’s active site reduces DTMCR binding affinity by 2-fold (Ks = 0.86 ± 0.7 μM) but has minimal impact on ritonavir . This disparity highlights Arg212’s role in stabilizing DTMCR’s rotated conformation through electrostatic interactions absent in the native ritonavir complex .

Implications for Drug Design

Role of Heme Ligation vs. Hydrophobic Interactions

Comparative studies with DTMCR, deaza-ritonavir (DAR), and ritonavir demonstrate that heme coordination accounts for ~90% of ritonavir’s binding energy, while hydrophobic interactions contribute the remaining 10% . DTMCR’s 70-fold lower affinity underscores the thiazole group’s indispensability for high-affinity CYP3A4 inhibition .

Strategies for Affinity Optimization

Reintroducing polar moieties to DTMCR’s terminal carbamate group could enhance interactions with CYP3A4’s "polar umbrella" (residues 101–104), potentially offsetting the loss of heme ligation . Molecular dynamics simulations suggest that elongating the isopropylthiazole group might improve occupancy of the hydrophobic channel near Phe304 .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator